molecular formula C17H18N2O2 B405789 (2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine CAS No. 355383-24-3

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

Cat. No.: B405789
CAS No.: 355383-24-3
M. Wt: 282.34g/mol
InChI Key: LSFDTNIDCYJSIL-UHFFFAOYSA-N
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Description

“(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine” is a chemical compound with the molecular formula C17H18N2O2 . It has a molecular weight of 282.34g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18N2O2/c20-19(21)15-10-8-13(9-11-15)12-18-17-7-3-5-14-4-1-2-6-16(14)17/h1-2,4,6,8-11,17-18H,3,5,7,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 282.34g/mol . The compound’s InChI code is 1S/C17H18N2O2/c20-19(21)15-10-8-13(9-11-15)12-18-17-7-3-5-14-4-1-2-6-16(14)17/h1-2,4,6,8-11,17-18H,3,5,7,12H2 .

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-19(21)17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16/h1-4,6-7,9,11,16,18H,5,8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFDTNIDCYJSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NCC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386016
Record name AG-690/11820303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

355383-24-3
Record name AG-690/11820303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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